molecular formula C16H15N3O2 B4700416 1,3-dimethyl-5-(2-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-5-(2-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B4700416
M. Wt: 281.31 g/mol
InChI Key: GUDSZUMFBSBFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-5-(2-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is also known as PDP or PDP-1. It is a pyridopyrimidine derivative that has been synthesized using various methods. PDP-1 has shown promising results in various studies and has the potential to be used in future research.

Mechanism of Action

The mechanism of action of PDP-1 is not fully understood. However, it has been suggested that PDP-1 may act on various signaling pathways involved in cell growth, apoptosis, and inflammation. PDP-1 has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to activate the AMPK pathway, which is involved in energy metabolism and glucose uptake. Additionally, PDP-1 has been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
PDP-1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. PDP-1 has also been shown to improve glucose uptake and insulin sensitivity in diabetic mice. Additionally, PDP-1 has been shown to improve cognitive function and reduce neuroinflammation in a mouse model of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using PDP-1 in lab experiments include its potential therapeutic applications for various diseases and its ability to inhibit cell growth and induce apoptosis in cancer cells. However, some limitations of using PDP-1 in lab experiments include its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research involving PDP-1. One direction is to further investigate its potential therapeutic applications for various diseases, including cancer, diabetes, and neurological disorders. Another direction is to explore its mechanism of action and identify specific signaling pathways that it targets. Additionally, further research is needed to determine the optimal dosage and administration of PDP-1 for therapeutic use. Finally, the development of more efficient synthesis methods for PDP-1 could also facilitate further research in this area.

Scientific Research Applications

PDP-1 has been used in various scientific research studies. It has shown potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurological disorders. PDP-1 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to improve glucose uptake and insulin sensitivity in diabetic mice. Additionally, PDP-1 has been shown to improve cognitive function and reduce neuroinflammation in a mouse model of Alzheimer's disease.

properties

IUPAC Name

1,3-dimethyl-5-(2-methylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-10-6-4-5-7-11(10)12-8-9-17-14-13(12)15(20)19(3)16(21)18(14)2/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDSZUMFBSBFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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